N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrido[3,4-d]pyrimidine core, which is a fused bicyclic system, and a methoxythianylmethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and formamide under acidic conditions.
Introduction of the Methoxythianylmethyl Group: This step involves the alkylation of the pyrido[3,4-d]pyrimidine core with a methoxythianylmethyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and purity. This could involve:
Continuous Flow Chemistry: To improve reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrido[3,4-d]pyrimidine core can be reduced under hydrogenation conditions.
Substitution: The methoxythianylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced pyrido[3,4-d]pyrimidine derivatives.
Substitution: Various substituted pyrido[3,4-d]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer agents due to its ability to inhibit certain kinases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Thianylmethyl Substituted Compounds: Molecules with thianylmethyl groups attached to different core structures.
Uniqueness
N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine is unique due to its specific combination of a pyrido[3,4-d]pyrimidine core and a methoxythianylmethyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-19-14(3-6-20-7-4-14)9-16-13-11-2-5-15-8-12(11)17-10-18-13/h2,5,8,10H,3-4,6-7,9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXXIAYVZWIEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC2=NC=NC3=C2C=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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